1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride
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Overview
Description
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Hydroxyimidazole: Shares the hydroxyl group but lacks the methyl and carboxylic acid groups.
2,4-Dimethylimidazole: Similar in structure but without the hydroxyl and carboxylic acid groups.
Imidazole-5-carboxylic acid: Contains the carboxylic acid group but lacks the hydroxyl and methyl groups.
Uniqueness: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9ClN2O3 |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-3-5(6(9)10)8(11)4(2)7-3;/h11H,1-2H3,(H,9,10);1H |
InChI Key |
DSYPEHOLRYNJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)O)C(=O)O.Cl |
Origin of Product |
United States |
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